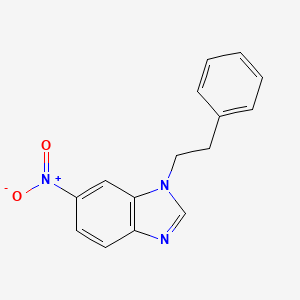![molecular formula C15H15NO3 B12530865 {2-[(1R)-2-Nitro-1-phenylethyl]phenyl}methanol CAS No. 675872-80-7](/img/structure/B12530865.png)
{2-[(1R)-2-Nitro-1-phenylethyl]phenyl}methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{2-[(1R)-2-Nitro-1-phenylethyl]phenyl}methanol is an organic compound that belongs to the class of nitro alcohols This compound is characterized by the presence of a nitro group (-NO2) and a hydroxyl group (-OH) attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(1R)-2-Nitro-1-phenylethyl]phenyl}methanol typically involves the nitration of a suitable precursor followed by reduction and subsequent functional group transformations. One common method involves the nitration of 1-phenylethanol to introduce the nitro group, followed by reduction to form the corresponding amine, and finally, oxidation to yield the desired nitro alcohol.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
{2-[(1R)-2-Nitro-1-phenylethyl]phenyl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
{2-[(1R)-2-Nitro-1-phenylethyl]phenyl}methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of {2-[(1R)-2-Nitro-1-phenylethyl]phenyl}methanol involves its interaction with molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds, influencing the compound’s biological activity. The specific pathways and targets depend on the context of its application.
相似化合物的比较
Similar Compounds
{2-[(1R)-2-Amino-1-phenylethyl]phenyl}methanol: Similar structure but with an amino group instead of a nitro group.
{2-[(1R)-2-Hydroxy-1-phenylethyl]phenyl}methanol: Similar structure but with a hydroxyl group instead of a nitro group.
Uniqueness
{2-[(1R)-2-Nitro-1-phenylethyl]phenyl}methanol is unique due to the presence of both a nitro group and a hydroxyl group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
675872-80-7 |
|---|---|
分子式 |
C15H15NO3 |
分子量 |
257.28 g/mol |
IUPAC 名称 |
[2-[(1R)-2-nitro-1-phenylethyl]phenyl]methanol |
InChI |
InChI=1S/C15H15NO3/c17-11-13-8-4-5-9-14(13)15(10-16(18)19)12-6-2-1-3-7-12/h1-9,15,17H,10-11H2/t15-/m1/s1 |
InChI 键 |
YAOYSTQKWJGYMG-OAHLLOKOSA-N |
手性 SMILES |
C1=CC=C(C=C1)[C@@H](C[N+](=O)[O-])C2=CC=CC=C2CO |
规范 SMILES |
C1=CC=C(C=C1)C(C[N+](=O)[O-])C2=CC=CC=C2CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


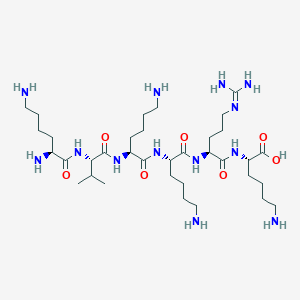
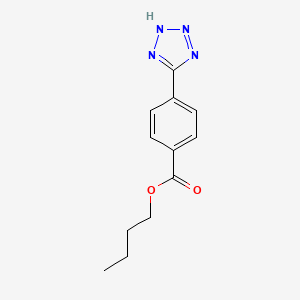
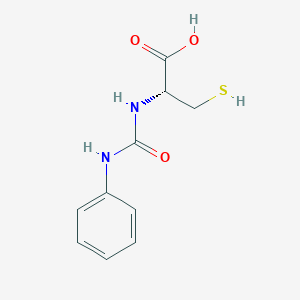
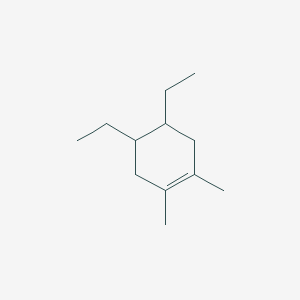
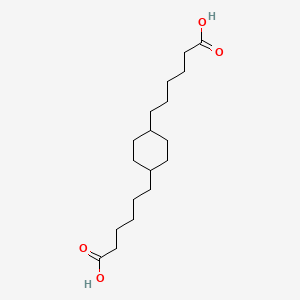

![1H,5H-Imidazo[1,5-C][1,3,5]oxadiazepine](/img/structure/B12530820.png)
![4-chloro-3-[(3R)-5-chloro-1-[(2,4-dimethoxyphenyl)methyl]-3-methyl-2-oxoindol-3-yl]-N-ethyl-N-(pyridin-3-ylmethyl)benzamide;hydrochloride](/img/structure/B12530827.png)
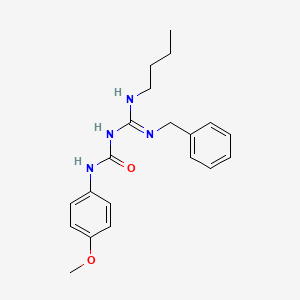
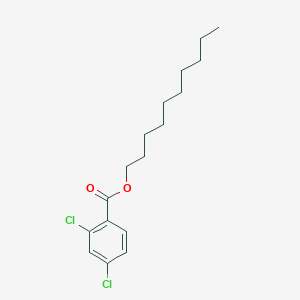
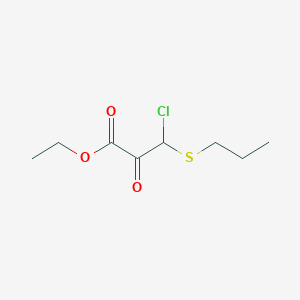
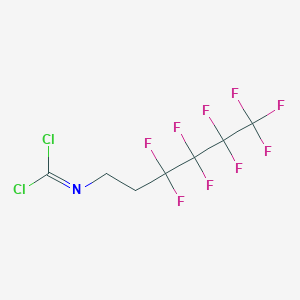
![Benzonitrile, 4-[(1S)-1-hydroxy-2,2-dimethyl-3-oxopropyl]-](/img/structure/B12530858.png)
